Bienvenue dans la boutique en ligne BenchChem!

(Z)-5-(4-(diethylamino)benzylidene)-3-isopropyl-2-thioxothiazolidin-4-one

anticancer rhodanine SAR N-3 substitution

(Z)-5-(4-(diethylamino)benzylidene)-3-isopropyl-2-thioxothiazolidin-4-one (CAS 312935-78-7) is a fully substituted 5-arylidene-2-thioxothiazolidin-4-one (rhodanine) derivative bearing a 4-diethylamino electron-donating group on the benzylidene ring and an N-3 isopropyl substituent on the thiazolidinone core. The compound belongs to the privileged rhodanine scaffold class, which has been extensively explored for anticancer, aldose reductase inhibitory, antimicrobial, and tyrosinase-inhibitory activities.

Molecular Formula C17H22N2OS2
Molecular Weight 334.5
CAS No. 312935-78-7
Cat. No. B2701468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-5-(4-(diethylamino)benzylidene)-3-isopropyl-2-thioxothiazolidin-4-one
CAS312935-78-7
Molecular FormulaC17H22N2OS2
Molecular Weight334.5
Structural Identifiers
SMILESCCN(CC)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C(C)C
InChIInChI=1S/C17H22N2OS2/c1-5-18(6-2)14-9-7-13(8-10-14)11-15-16(20)19(12(3)4)17(21)22-15/h7-12H,5-6H2,1-4H3/b15-11-
InChIKeyXURJRYMLEFDDCJ-PTNGSMBKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[(4-Diethylaminophenyl)methylidene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one (CAS 312935-78-7): Structural Profile and Procurement Context


(Z)-5-(4-(diethylamino)benzylidene)-3-isopropyl-2-thioxothiazolidin-4-one (CAS 312935-78-7) is a fully substituted 5-arylidene-2-thioxothiazolidin-4-one (rhodanine) derivative bearing a 4-diethylamino electron-donating group on the benzylidene ring and an N-3 isopropyl substituent on the thiazolidinone core. The compound belongs to the privileged rhodanine scaffold class, which has been extensively explored for anticancer, aldose reductase inhibitory, antimicrobial, and tyrosinase-inhibitory activities [1]. Unlike its widely stocked N-3 unsubstituted congener 5-(4-diethylaminobenzylidene)rhodanine (CAS 35778-58-6), this compound possesses a tertiary N-3 isopropyl group that eliminates the N–H hydrogen-bond donor, alters lipophilicity, and introduces steric bulk—each of which has been shown in independent rhodanine SAR studies to modulate biological target engagement and selectivity [2]. A single public bioactivity record (ChEMBL/BindingDB) reports CYP2D6 inhibition IC50 > 30 µM for this compound, indicating a low likelihood of CYP2D6-mediated drug–drug interaction liability [3].

Why N-3 Unsubstituted Rhodanines Are Not Interchangeable with CAS 312935-78-7


Rhodanine derivatives bearing identical 5-benzylidene substituents but differing at the N-3 position are not functionally interchangeable. A comprehensive SAR review of rhodanine anticancer agents demonstrated that replacing an N-3 methyl group with isopropyl, carboxyethyl, or benzyl substituents results in a 2- to 3-fold decrease in antiproliferative potency, attributable to steric hindrance that scales with substituent size [1]. In the aldose reductase field, N-3 unsubstituted 5-arylidene-2-thioxothiazolidin-4-ones exhibit low-micromolar IC50 values, whereas N-3 carboxymethyl analogs achieve submicromolar affinity—confirming that the N-3 position is a critical activity-modulating handle, not a silent site [2]. Consequently, a procurement decision substituting CAS 35778-58-6 (free N–H) for CAS 312935-78-7 (N-isopropyl) would introduce unknown shifts in target potency, selectivity, and pharmacokinetic behavior that cannot be predicted by 5-benzylidene substitution pattern alone.

Quantitative Differentiation Evidence for CAS 312935-78-7 Versus Closest Analogs


N-3 Isopropyl Substitution Confers 2- to 3-Fold Reduced Anticancer Potency Relative to N-3 Methyl Analogs

A systematic SAR review of rhodanine anticancer agents catalogued the effect of N-3 substituent size on antiproliferative activity. Compounds bearing N-3 methyl groups exhibited the highest potency; enlarging the substituent to isopropyl, carboxyethyl, or benzyl led to a 2- to 3-fold decrease in activity, an effect attributed to steric hindrance that increases with substituent bulk irrespective of hydrophilicity or hydrophobicity [1]. The target compound's N-3 isopropyl substituent therefore places it in the reduced-activity tier relative to N-3 methyl or N-3 unsubstituted (free N–H) congeners bearing the identical 4-diethylaminobenzylidene motif. This SAR trend is consistent across the rhodanine class and constitutes a predictable, quantifiable differentiator for compound selection.

anticancer rhodanine SAR N-3 substitution

CYP2D6 Inhibition IC50 > 30 µM Supports Low CYP2D6-Mediated Drug–Drug Interaction Risk for CAS 312935-78-7

The target compound has a publicly available in vitro ADME data point: CYP2D6 inhibition in human liver microsomes, reported in ChEMBL (ID CHEMBL2170610) and BindingDB (BDBM50396469). The measured IC50 exceeds 30,000 nM (>30 µM), classifying this compound as a very weak CYP2D6 inhibitor [1]. By comparison, many rhodanine-based drug candidates require extensive CYP profiling; this single-point data provides a quantitative baseline absent for most uncharacterized analogs in the same chemical series.

CYP2D6 inhibition drug metabolism hepatic safety

N-3 Isopropyl vs. N-3 Cyclohexyl: Smaller Steric Footprint and Lower logP Enable Differentiated Physicochemical and Activity Profiles

A 2022 study of (Z)-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one analogs reported mushroom tyrosinase IC50 values of 5.21 ± 0.86 µM (analog 2) and 1.03 ± 0.14 µM (analog 3), both more potent than kojic acid (IC50 = 25.26 ± 1.10 µM), with concomitant antioxidant activity in B16F10 cells [1]. The N-3 cyclohexyl group provides a larger steric footprint and higher calculated logP than the N-3 isopropyl group in CAS 312935-78-7. According to rhodanine SAR, increasing N-3 substituent size progressively reduces anticancer activity [2]; likewise, for tyrosinase inhibition, the N-3 substituent size and lipophilicity are expected to modulate potency and skin permeability. The isopropyl group in the target compound offers a steric and lipophilic intermediate between N-3 methyl and N-3 cyclohexyl, yielding a differentiated activity–property profile.

tyrosinase inhibition steric effects lipophilicity

Absence of N-3 Hydrogen-Bond Donor in CAS 312935-78-7 vs. N-Unsubstituted Rhodanines Alters Target Interaction Capacity

The N-3 unsubstituted analog, 5-(4-diethylaminobenzylidene)rhodanine (CAS 35778-58-6), possesses a free N–H capable of acting as a hydrogen-bond donor to target proteins. In the Pan-PIM kinase inhibitor series of 2-thioxothiazolidin-4-one analogs (Yun et al., Chem Pharm Bull 2021), N-3 substitution was a key optimization handle; optimized compounds achieved single-digit nanomolar IC50 values against all three PIM isoforms with selectivity over 14 other kinases, and compound 17 showed cellular EC50 = 14 nM in Molm-16 cells [1]. While CAS 312935-78-7 was not directly tested in that study, the SAR framework demonstrates that N-3 substitution is a critical determinant of kinase binding mode and selectivity. The isopropyl group eliminates the N–H H-bond donor, which may reduce affinity for targets requiring this interaction while potentially improving selectivity against off-targets that rely on N–H-mediated recognition.

hydrogen bonding kinase inhibition target engagement

N-3 Isopropyl Confers Intermediate logP Relative to N-Unsubstituted and N-Benzyl Rhodanines, Modulating Permeability and Solubility

The N-3 isopropyl group in CAS 312935-78-7 increases calculated logP by approximately 1.0–1.5 log units relative to the N-unsubstituted analog (CAS 35778-58-6), based on the difference between N–H (cLogP contribution ~0) and N-isopropyl (cLogP contribution ~1.0–1.5). This increment positions the compound in a lipophilicity range favorable for passive membrane permeability while maintaining acceptable aqueous solubility. The SAR review of rhodanines confirms that N-3 substituent size, independent of hydrophilicity, inversely correlates with anticancer activity; the isopropyl group represents a compromise between the high activity of small N-3 substituents and the improved permeability of larger N-3 groups [1].

lipophilicity ADME permeability

Recommended Application Scenarios for CAS 312935-78-7 Based on Quantitative Differentiation Evidence


Kinase Selectivity Profiling Where N-3 H-Bond Donor Removal Is Advantageous

In PIM kinase or related kinase panels where the N-3 N–H of rhodanine-based inhibitors contributes to off-target binding, CAS 312935-78-7 can serve as an N-3 isopropyl 'H-bond donor-null' control probe. The Pan-PIM kinase study demonstrates that N-3-substituted 2-thioxothiazolidin-4-ones achieve single-digit nanomolar IC50 values with selectivity over 14 kinases; the isopropyl variant offers a defined steric and H-bond profile distinct from the N–H congener [1].

ADME Triage Using a Pre-Characterized CYP2D6 Liability Benchmark

For early-discovery compound libraries requiring CYP liability filtering, CAS 312935-78-7 provides a rare publicly available CYP2D6 IC50 > 30 µM data point, confirming minimal CYP2D6 interaction risk. This compound can serve as a reference standard or negative control in CYP2D6 inhibition assays, enabling benchmarking of novel rhodanine derivatives against a known weak inhibitor [1].

Dermal or Transdermal Candidate Optimization via Intermediate logP Tuning

The N-3 isopropyl group provides a logP increment of ~1.0–1.5 units above the N-unsubstituted analog, placing CAS 312935-78-7 in a favorable lipophilicity window for dermal permeability (logP ~3–4). The N-3 cyclohexyl tyrosinase inhibitor series (IC50 = 1.03–5.21 µM, Ko et al., 2022) demonstrates that N-3 alkyl rhodanines with anti-melanogenic activity are viable for skin-depigmentation research; the isopropyl analog may offer a differentiated balance of permeability and target potency relative to the larger cyclohexyl derivatives [2].

SAR Negative-Control Compound for N-3 Substituent Size-Activity Relationship Studies

The rhodanine SAR review establishes that N-3 isopropyl substitution reduces anticancer potency 2- to 3-fold relative to N-3 methyl [1]. CAS 312935-78-7 can therefore function as an attenuated-activity comparator in SAR campaigns, enabling quantification of the steric penalty imposed by branched N-3 alkyl groups versus linear or smaller substituents. This application is particularly relevant for groups optimizing rhodanine-based inhibitors of aldose reductase, where N-3 substitution has been shown to shift IC50 from low-micromolar (N-unsubstituted) to submicromolar (N-3 carboxymethyl) ranges [3].

Quote Request

Request a Quote for (Z)-5-(4-(diethylamino)benzylidene)-3-isopropyl-2-thioxothiazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.